molecular formula C9H8N2O B1265538 2-Acetylbenzimidazole CAS No. 939-70-8

2-Acetylbenzimidazole

Cat. No. B1265538
CAS RN: 939-70-8
M. Wt: 160.17 g/mol
InChI Key: UYFMRVDIXXOWLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Acetylbenzimidazole serves as a valuable synthon for crafting a wide range of heterocyclic compounds that are of pharmacological interest. It is particularly exploited to obtain diverse heterocyclic systems such as oxiranes, pyrazolines, thiazoles, pyrazoles, isoxazolines, isoxazoles, pyridines, pyrimidines, thiazines, diazepines, among others. The synthesis process of 2-acetylbenzimidazole and its derivatives can be tailored on various reactive sites, primarily the carbonyl and amino groups, to generate compounds with potential biological activities (Padhy et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-acetylbenzimidazole is characterized by the presence of a benzimidazole backbone attached to an acetyl group at the second position. This configuration provides reactive sites that are pivotal in enabling a variety of chemical reactions, making it an essential building block for synthesizing biologically active compounds. The structure facilitates the formation of compounds through reactions at the carbonyl and amino groups, which are crucial for its widespread application in medicinal chemistry.

Chemical Reactions and Properties

2-Acetylbenzimidazole undergoes various chemical reactions, offering a broad spectrum of heterocyclic compounds. Its chemical properties allow for the synthesis of complex molecules, which include but are not limited to, oxiranes, pyrazolines, and thiazoles. These reactions are significant for the development of molecules with potential therapeutic applications, showcasing the compound's versatility and utility in organic synthesis.

Physical Properties Analysis

The physical properties of 2-acetylbenzimidazole, such as melting point, solubility, and crystal structure, play a crucial role in its application in chemical synthesis. These properties are essential for determining the conditions under which 2-acetylbenzimidazole can be used most effectively as a synthon in the preparation of various heterocyclic compounds.

Chemical Properties Analysis

2-Acetylbenzimidazole exhibits a range of chemical properties that make it a versatile reagent in synthetic chemistry. Its reactivity with different chemical agents allows for the synthesis of a wide array of heterocyclic compounds, each with its own set of biological activities. The compound's ability to participate in various chemical reactions highlights its significance in the development of new materials and pharmaceuticals.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Acetylbenzimidazole is a valuable synthon for synthesizing a wide range of biologically active molecules. Its utility in medicinal chemistry is highlighted by its incorporation into various heterocyclic compounds, such as oxiranes, pyrazolines, thiazoles, pyrazoles, and others. These compounds have potential applications in treating diseases like cancer, Alzheimer's, and diabetes (Padhy et al., 2020).

Antimicrobial Activity

2-Acetylbenzimidazole derivatives have shown significant antimicrobial activity. For instance, its condensation with various aldehydes yields chalcones, which have been evaluated for antibacterial and antifungal properties (Vekariya et al., 2003). Additionally, another study explored its use in creating isoxazoles and quinoxalines as potential anticancer agents with antimicrobial properties (Vekariya et al., 2003).

Anticancer Applications

Several studies have focused on synthesizing derivatives of 2-acetylbenzimidazole for anticancer applications. For example, the synthesis of pyrazinobenzimidazole derivatives has been investigated for their potential anticancer activities (Demirayak & Yurttaş, 2014).

Application in Sensors

2-Acetylbenzimidazole has been used in the development of sensors, such as a modified carbon paste electrode for potentiometric determination of silver(I) ions in burning cream and radiological films (Abu-Shawish et al., 2013).

Chemical Modification and Structural Analysis

It has been employed in various chemical modifications, like facile sulfenylation, and its crystal structure has been studied to understand its potential applications better (Kumar et al., 2014) (Popov et al., 2012).

Antimicrobial Evaluation and Docking Studies

2-Acetylbenzimidazole derivatives have been assessed for antimicrobial activities, with docking studies performed to understand their mode of action as antibacterial agents (Abdel-Motaal et al., 2020).

High-Throughput Screening and Biological Evaluation

High-throughput screening has identified 2-acetylbenzimidazole derivatives as effective agents against pathogens like Candida spp., with studies focusing on their biological evaluation and molecular modeling (Bauer et al., 2011).

Synthesis of Benzimidazole Derivatives

Several studies have focused on the synthesis of new benzimidazole derivatives using 2-acetylbenzimidazole, assessing their various biological activities, including antimicrobial and anticancer properties (Chakraborty et al., 2012).

Safety And Hazards

For detailed safety and hazards information, please refer to the Safety Data Sheet .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMRVDIXXOWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239867
Record name Ethanone, 1-(1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylbenzimidazole

CAS RN

939-70-8
Record name Ethanone, 1-(1H-benzimidazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-Benzimidazol-2-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 16.2 g (0.1 mol) 1-(1H-benzimidazol-2-yl)ethanol (synthesised according to as described in A. Katrizky et al. Tetrahedron Assymetry, 8 (1997), 1491) in 200 ml 5% H2SO4 was treated with a solution of 39.6 g (75.5 mmol) potassium dichromate in 40% sulphuric acid. The reaction mixture was stirred at room temperature for 18 hours and neutralised with 190 ml conc. NH4OH. The formed precipitate was filtered, washed with 700 ml water and extracted with 700 ml 96% ethanol. The solvent was evaporated to c.a. 50–80 ml, the formed suspension cooled to −40° C., stirred for 10 min and filtered while cold. The solid was washed with 2×10 ml cold ethanol and dried under reduced pressure. Yield—9.3 g (58.1%). 1H NMR (250 MHz, CDCl3), δ, ppm: 2.84 (s, 3H), 7.38 (m, 2H), 7.56 (d, JHH=7.3 Hz, 1H), 7.89 (d, JHH=7.6 Hz, 1H), 11.08 (br.s 1H).
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
39.6 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
LD Popov, SI Levchenkov, IN Scherbakov… - Russian Journal of …, 2012 - Springer
… study of acetylbenzimidazole 2-acetylbenzimidazole 1'-… complexing ability of the 2-acetylbenzimidazole 1'phthalazinylhydrazone … of the 2-acetylbenzimidazole 1'-phthalazinylhydrazone. …
Number of citations: 15 link.springer.com
ZA Hozien - Journal of Chemical Technology & Biotechnology, 1993 - Wiley Online Library
… Treatment of 2-acetylbenzimidazole (Ia) and/or 1 methyl-2-acetylbenzimidazole (Ib) with semicarbazide hydrochloride in pyridine gave the corresponding semicarbazone (Va and b). …
Number of citations: 16 onlinelibrary.wiley.com
LD Popov, SI Levchenkov, IN Shcherbakov… - Russian Journal of …, 2010 - Springer
2-Acetylbenzimidazole phthalazin-1-ylhydrazone (H 2 L) and its complexes with Cu(II), Ni(II), Mn(II), Zn(II), Cd(II), and Fe(III) were synthesized. The structure of the complexes was …
Number of citations: 13 link.springer.com
VA Anisimova, AA Spasov, AF Kucheryavenko… - Pharmaceutical …, 2002 - Springer
… 2-Acetylbenzimidazole (initial compound in the synthesis of 2- bromoacetyl-1-… 2-Acetylbenzimidazole was methylated with DMSO in a NaOH solution as described in [16]; …
Number of citations: 22 link.springer.com
GK Padhy, J Panda, SK Raul, AK Behera - 2020 - researchgate.net
… inflammatory, etc. 2-acetylbenzimidazole is exploited to obtain … the literature on 2acetylbenzimidazole chemistry and provide … compounds derived from 2-acetylbenzimidazole. Literature …
Number of citations: 1 www.researchgate.net
MI Ali, AEM Abd-Elfattah… - … für Naturforschung B, 1976 - degruyter.com
… Furthermore, that the addition of phenyl magnesium bromide to the 2-acetylbenzimidazole led to the formation of the same compound (3 c) obtained from the 2-benzoylbenzimidazole …
Number of citations: 8 www.degruyter.com
K Ramaiah, PK Dubey, J Ramanatham - 1999 - nopr.niscpr.res.in
… on oxidation with acid dichromate furnishes 2-acetylbenzimidazole 2. Reaction of 2 with … imagined to be easily preparable from 2-acetylbenzimidazole by bromination. In this paper …
Number of citations: 12 nopr.niscpr.res.in
PK Dubey, J Ramanatham, R Kumar, JS Grossert… - 2000 - nopr.niscpr.res.in
… The latter have now been prepared for our studies by using a simple laboratory pr(X:edure involving alkylation of 2acetylbenzimidazole under phase-transfer conditions. The general …
Number of citations: 15 nopr.niscpr.res.in
D Chakraborty, SR Sharma, M Bala, K Mohammad… - 2012 - hakon-art.com
… The ligand was prepared by condensing 2acetylbenzimidazole with thiosemicarbazide in aqueous ethanol containing a few drops of acetic acid. The cream coloured precipitate …
Number of citations: 0 www.hakon-art.com
NI Dorokhova, VN Komissarov, VG Zaletov… - Koordinatsionnaya …, 1990 - inis.iaea.org
[en] Earlier unknown complexes of ML'and ML 2 compositions were prepared on the basis of thiosemicarbazones of 2-acetylbenzimidazole (L'H 2) and 2-acetyl-1-methylbenzimidazole (…
Number of citations: 0 inis.iaea.org

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